molecular formula C15H13N3O B11822076 N-[2-(1H-benzimidazol-2-yl)-1-phenylethylidene]hydroxylamine

N-[2-(1H-benzimidazol-2-yl)-1-phenylethylidene]hydroxylamine

Cat. No.: B11822076
M. Wt: 251.28 g/mol
InChI Key: YMHSLWUPHSLIJT-UHFFFAOYSA-N
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Description

N-[2-(1H-benzimidazol-2-yl)-1-phenylethylidene]hydroxylamine is a complex organic compound that features a benzimidazole ring fused with a phenylethylidene group and a hydroxylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-benzimidazol-2-yl)-1-phenylethylidene]hydroxylamine typically involves the reaction of an aromatic aldehyde with o-phenylenediamine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as N,N-dimethylformamide and sulfur, which facilitate the formation of the benzimidazole ring . The process can be optimized by adjusting the temperature, reaction time, and the concentration of the reactants.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is crucial in industrial settings to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-benzimidazol-2-yl)-1-phenylethylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The hydroxylamine group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

N-[2-(1H-benzimidazol-2-yl)-1-phenylethylidene]hydroxylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(1H-benzimidazol-2-yl)-1-phenylethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The benzimidazole ring can bind to enzymes and receptors, modulating their activity. The hydroxylamine group can participate in redox reactions, affecting cellular processes. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-benzimidazol-2-yl)-1-phenylethylidene]hydroxylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound in scientific research.

Properties

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)-1-phenylethylidene]hydroxylamine

InChI

InChI=1S/C15H13N3O/c19-18-14(11-6-2-1-3-7-11)10-15-16-12-8-4-5-9-13(12)17-15/h1-9,19H,10H2,(H,16,17)

InChI Key

YMHSLWUPHSLIJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NO)CC2=NC3=CC=CC=C3N2

Origin of Product

United States

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